2-(2-methoxyphenoxy)-N-propylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-propylacetamide |
InChI |
InChI=1S/C12H17NO3/c1-3-8-13-12(14)9-16-11-7-5-4-6-10(11)15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
InChI Key |
PSDJBMLFUKBRCG-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COC1=CC=CC=C1OC |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1OC |
Origin of Product |
United States |
Modifications of the 2 Methoxyphenoxy Ring:the Aromatic Ring is a Prime Site for Modification to Modulate Target Affinity and Selectivity.
Substitution Pattern: Introducing a variety of substituents (e.g., halogens, alkyl, trifluoromethyl, cyano, nitro groups) at the available positions (3, 4, 5, and 6) can alter the electronic and steric properties of the molecule. For instance, SAR studies on 2-phenoxybenzamides showed that the antiplasmodial activity was highly dependent on the substitution pattern. mdpi.com
Methoxy (B1213986) Group Modification: The 2-methoxy group is a key feature. Replacing it with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) or with bioisosteres could probe the size of the target's binding pocket and influence metabolic stability. d-nb.info Demethylation to the corresponding catechol could introduce hydrogen bond donating capabilities.
Alterations of the N Propylacetamide Side Chain:the Side Chain Plays a Crucial Role in Determining the Molecule S Interaction with Its Biological Target and Its Physicochemical Properties.
N-Alkyl Group Variation: The N-propyl group can be replaced with other alkyl chains (methyl, ethyl, butyl, etc.), branched alkyl groups (isopropyl, isobutyl), or cycloalkyl groups to explore the hydrophobic pocket of a target. Incorporating cyclic amines (e.g., piperidine, morpholine) or aromatic rings could introduce new interactions and vector groups.
Amide Backbone Modification: The central acetamide (B32628) linker can be altered. For example, homologation (inserting additional methylene (B1212753) units) or replacing the amide bond with metabolically more stable isosteres (e.g., reverse amides, sulfonamides, or triazoles) could improve pharmacokinetic profiles.
Computational Chemistry and Molecular Modeling Studies of 2 2 Methoxyphenoxy N Propylacetamide
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of the phenoxyacetamide scaffold, a significant biological target that has been explored is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways.
While direct molecular docking studies on 2-(2-methoxyphenoxy)-N-propylacetamide are not extensively reported in the available literature, research on analogous phenoxyacetanilide derivatives provides valuable insights into how this compound might interact with targets like COX-2. These studies help in understanding the crucial ligand-protein interactions that govern the binding affinity and selectivity.
The stability of a ligand-protein complex is dictated by a variety of non-covalent interactions. For phenoxyacetamide derivatives, the key interactions identified through molecular docking simulations with protein targets include:
Hydrogen Bonding: The amide group present in the this compound structure is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a protein. The oxygen of the carbonyl and the hydrogen of the N-H group can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for anchoring the ligand within the binding pocket.
Pi-Stacking: The methoxyphenoxy group provides an aromatic ring system that can engage in pi-pi stacking or pi-cation interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: The propyl group attached to the acetamide (B32628) nitrogen and the methoxy (B1213986) group on the phenyl ring can participate in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Amide (C=O, N-H) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Pi-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Propyl Chain, Methoxy Group | Leucine, Isoleucine, Valine, Alanine |
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for understanding the conformational flexibility of both the ligand and the protein and for assessing the stability of their complex.
A study on phenoxyacetamide derivatives as potential DOT1L inhibitors utilized MD simulations to investigate the stability of the ligand-protein complexes. sci-hub.senih.gov The simulations revealed that these derivatives could reach equilibrium with the target protein, indicating stable binding. sci-hub.senih.gov
This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the different conformations the molecule can adopt in solution and within the confines of a protein's active site. The conformational equilibrium, or the relative population of different conformers, can significantly impact the molecule's ability to bind to its target. A conformation that is energetically favorable in solution may not be the one required for optimal binding. MD simulations can help identify the bioactive conformation and the energetic cost of adopting it.
A key application of MD simulations is to assess the stability of the docked ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes and potentially dissociates. For the phenoxyacetamide derivatives studied as DOT1L inhibitors, the MD simulations showed that the complexes reached equilibrium with subtle fluctuations, suggesting stable binding. sci-hub.se This stability is a strong indicator of a potentially effective inhibitor.
| Simulation Parameter | Observation | Implication |
|---|---|---|
| Ligand RMSD | Stabilization after an initial increase | The ligand finds a stable binding pose within the active site. |
| Protein Backbone RMSD | Relatively stable with minor fluctuations | The overall protein structure is not significantly perturbed by ligand binding. |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time | Crucial interactions are maintained, contributing to binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Analog Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
QSAR studies on phenoxyacetamide analogs have identified several molecular descriptors that are important for their biological activity. These descriptors often relate to the electronic, steric, and hydrophobic properties of the molecules. For instance, in the development of novel monoamine oxidase (MAO) inhibitors, QSAR models for phenoxyacetamide derivatives highlighted the importance of molecular weight and electronic properties (such as the energy of the highest occupied molecular orbital, HOMO) in determining the inhibitory activity.
By establishing a reliable QSAR model, researchers can virtually screen a library of this compound analogs with different substituents on the phenyl ring or modifications to the N-propyl group. This in silico screening can prioritize the synthesis of compounds that are predicted to have improved activity, thus accelerating the drug discovery process.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Influences the ability to participate in charge-transfer interactions. |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit within the binding site. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
In Silico Prediction of Potential Biological Activities and Ligand Efficacies
Computational, or in silico, methodologies are pivotal in modern drug discovery for the preliminary assessment of a compound's potential biological activities and its efficacy as a ligand for various biological targets. These techniques, which encompass a range of computational tools and algorithms, allow for the prediction of a molecule's pharmacokinetic and pharmacodynamic properties, thereby guiding further experimental research. Such predictive studies can include the use of software to forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likelihood of interacting with specific enzymes or receptors.
For the compound This compound , a comprehensive search of scientific literature and chemical databases did not yield specific in silico studies detailing its biological activities or ligand efficacies. Research on closely related structural analogs, such as other phenoxyacetamide and guaiacol (B22219) derivatives, has demonstrated the utility of these computational approaches. For instance, studies on various phenoxyacetamide derivatives have utilized molecular docking and dynamics simulations to identify potential inhibitors for targets like the Dot1-like protein (DOT1L), a histone methyltransferase. Similarly, computational analyses of guaiacol derivatives have been employed to explore their potential as myeloperoxidase inhibitors.
While these examples highlight the methodologies that could be applied to This compound , the absence of direct research on this specific molecule means that no data on its predicted biological activities or ligand efficacy can be presented at this time. The potential of this compound remains to be elucidated through future computational and experimental investigations. Such studies would be necessary to generate the data required for a detailed analysis of its biological promise.
Without specific research, any representation of predicted activities would be purely speculative. The following tables are therefore presented as templates to illustrate how such data would be organized, should in silico studies on This compound be conducted and published.
Table 1: Hypothetical Predicted Biological Activities for this compound
This table is for illustrative purposes only, as no specific data is currently available.
| Predicted Activity Class | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| G-protein coupled receptor ligand | Data not available | Data not available |
| Ion channel modulator | Data not available | Data not available |
| Kinase inhibitor | Data not available | Data not available |
| Nuclear receptor ligand | Data not available | Data not available |
| Protease inhibitor | Data not available | Data not available |
Table 2: Hypothetical Ligand Efficacy Predictions for this compound Against a Putative Target
This table is for illustrative purposes only, as no specific data is currently available.
| Biological Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
|---|
Mechanistic Investigations of Biological Activities of 2 2 Methoxyphenoxy N Propylacetamide
Elucidation of Interaction with Specific Molecular Targets and Biological Pathways
Mechanistic studies aim to identify the direct molecular targets of a compound and the subsequent biological pathways that are modulated. For 2-(2-methoxyphenoxy)-N-propylacetamide, investigations have centered on its potential interactions with various enzymes and receptors.
While direct studies on the inhibitory activity of this compound against acetylcholinesterase and carbonic anhydrase-II are not extensively documented, the phenoxyacetamide scaffold is present in compounds investigated for such properties.
Acetylcholinesterase (AChE): AChE inhibitors are critical for managing conditions like Alzheimer's disease. nih.gov The mechanism of these inhibitors often involves binding to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Compounds with carbamoyloxyphenyl groups, which share some structural similarities with the methoxyphenoxy group, have shown potent, selective, and physostigmine-surpassing inhibitory activity on AChE in rat brain cortex fractions. nih.gov Further investigation would be required to determine if this compound exhibits a similar mechanism.
Carbonic Anhydrase-II (CA-II): Carbonic anhydrases are ubiquitous metalloenzymes, and their inhibition has therapeutic applications in various diseases. nih.gov Inhibitors typically function by coordinating with the zinc ion in the enzyme's active site. Aryl sulfonamides are a well-known class of CA inhibitors. escholarship.org While this compound is not a sulfonamide, related scaffolds have been explored. For instance, conjugates of acetazolamide, a known CA inhibitor, have been synthesized to enhance binding affinities. nih.govnih.gov The potential for the this compound scaffold to interact with CA-II remains an area for future research.
The interaction of compounds containing the this compound core with G protein-coupled receptors (GPCRs) and ion channels is a significant area of investigation.
Melatonin (B1676174) Receptors (MT1 and MT2): The neurohormone melatonin mediates its effects primarily through the MT1 and MT2 receptors. mdpi.com Synthetic agonists for these receptors have therapeutic potential for sleep and circadian rhythm disorders. nih.gov A class of melatoninergic agents known as N-anilinoethylamides, where an aniline (B41778) portion mimics melatonin's indole (B1671886) ring, show high affinity for these receptors. researchgate.net Specifically, compounds structurally related to this compound, such as substituted N-[3-(3-methoxyphenyl)propyl] amides, have been identified as extremely potent and selective agonists for the MT2 receptor. nih.gov The binding affinity of these related compounds highlights the importance of the methoxyphenyl group for receptor interaction.
| Compound | Target Receptor | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| UCM793 (N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide) | MT1 | pKi | 8.77 | researchgate.net |
| UCM793 (N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide) | MT2 | pKi | 8.33 | researchgate.net |
| Substituted N-[3-(3-methoxyphenyl)propyl] amides | MT2 | EC50 | 10-90 pM | nih.gov |
Voltage-Gated Sodium Channels (VGSCs): VGSCs are essential for the initiation and propagation of action potentials in excitable cells. nih.govplos.org They are significant targets for the development of analgesics. nih.gov The modulation of VGSCs involves binding to specific sites on the channel's α-subunit, which can alter its gating properties. frontiersin.orgnih.gov While numerous compounds are being investigated as subtype-selective VGSC modulators, there is no specific research available that details the interaction of this compound with these channels.
Analysis of Allosteric Modulation and Induced Conformational Changes Upon Compound Binding
Allosteric modulation offers a sophisticated mechanism for controlling protein function. universiteitleiden.nl An allosteric modulator binds to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This can result in either potentiation or inhibition of the endogenous ligand's effect.
For targets like GPCRs, allosteric modulators can offer greater subtype selectivity and a more controlled "tuning" of the receptor's function compared to traditional agonists or antagonists. nih.gov For instance, novel allosteric potentiators have been discovered for the metabotropic glutamate (B1630785) 2 (mGlu2) receptor that specifically enhance the effect of glutamate. nih.gov While the concept is broadly applicable, studies specifically demonstrating that this compound acts as an allosteric modulator or induces specific conformational changes upon binding to its targets are not currently available in the scientific literature.
Concepts of Targeted Protein Degradation Via PROTACs Incorporating the Core Scaffold
Targeted protein degradation (TPD) is an emerging therapeutic strategy that removes specific proteins from cells rather than just inhibiting their function. researchgate.netresearchgate.net Proteolysis-targeting chimeras (PROTACs) are a key technology in this field. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This design allows the PROTAC to bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govgoogle.com
The development of PROTACs relies on the availability of suitable ligands for the target protein. The this compound scaffold, if shown to bind with sufficient affinity and specificity to a disease-relevant protein, could potentially be incorporated as the POI-binding moiety in a PROTAC. For example, researchers have successfully developed PROTACs for human carbonic anhydrase II by functionalizing a simple aryl sulfonamide fragment to recruit the cereblon E3 ubiquitin ligase. escholarship.org This demonstrates the principle that a ligand for a target enzyme can be converted into a protein degrader. The application of this concept to the this compound scaffold would first require definitive identification of a high-affinity protein target.
Preclinical Research Methodologies and in Vitro/in Vivo Assays for 2 2 Methoxyphenoxy N Propylacetamide Excluding Clinical Human Trials
In Vitro Biological Activity Assays
In vitro assays are essential first steps in characterizing the biological activity of a new chemical entity. These laboratory-based tests are conducted in a controlled environment, such as a test tube or petri dish, outside of a living organism. They allow for the precise measurement of a compound's interaction with specific biological targets.
Enzyme Activity Assays (e.g., IC50 Determination, Kinetic Characterization)
Enzyme activity assays are performed to determine if a compound can inhibit or enhance the function of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a substance required to inhibit a biological process by 50%. Kinetic studies further elucidate the mechanism of inhibition.
A search for studies on 2-(2-methoxyphenoxy)-N-propylacetamide yielded no specific data regarding its effects on any enzyme or corresponding IC50 values.
Receptor Binding Assays (e.g., Ki Determination, Competition Binding)
Receptor binding assays measure the affinity of a compound for a particular receptor. chemicalbook.com Competition binding studies, a common format, involve a radiolabeled ligand of known affinity and the test compound competing for the same receptor binding sites. The inhibition constant (Ki) is calculated from the IC50 value and reflects the intrinsic binding affinity of the compound for the receptor. chemicalbook.com
No publicly available data from receptor binding assays for this compound could be located. Therefore, its receptor binding profile and Ki values remain uncharacterized in the scientific literature.
Cell-Based Assays for Specific Biological Responses (e.g., Neuroprotection in Neuroblastoma Cells, Inhibition of Amyloid-β Aggregation)
Cell-based assays utilize living cells to assess the biological effect of a compound in a more complex system than isolated enzymes or receptors. For neurodegenerative disease research, common assays include evaluating a compound's ability to protect neurons from toxins or to prevent the aggregation of proteins like amyloid-β, a hallmark of Alzheimer's disease.
There are no published studies detailing the use of this compound in cell-based assays for neuroprotection or inhibition of amyloid-β aggregation.
Fluorescence Polarization (FP) Binding Assays for Molecular Target Engagement
Fluorescence polarization is a technique used to measure the binding of molecules in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light, while a larger molecule (or the small molecule bound to a larger protein target) tumbles more slowly, leading to higher polarization. This method can be used to determine binding affinities (Kd).
No research articles describing the use of fluorescence polarization assays to investigate the molecular targets of this compound are available.
In Vivo Studies in Animal Models (Preclinical Efficacy and Disposition)
Following promising in vitro results, compounds are often tested in living animal models to evaluate their efficacy and how they are absorbed, distributed, metabolized, and excreted (ADME).
Evaluation of Compound Efficacy in Relevant Animal Disease Models (e.g., Neurodegenerative Models)
To assess therapeutic potential, compounds are administered to animal models that mimic human diseases. For neurodegenerative conditions, these could be transgenic mice that develop amyloid plaques or animals treated with neurotoxins to induce neuronal damage. The compound's ability to ameliorate disease symptoms or pathological markers is then evaluated.
No in vivo studies in any animal disease models have been published for this compound, and therefore its preclinical efficacy is unknown.
Pharmacokinetic Characterization in Animal Models (e.g., Microsomal Stability, Aqueous Solubility, Metabolic Behavior, Oral Bioavailability)
Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available preclinical pharmacokinetic data for the specific compound, this compound. While methodologies for assessing pharmacokinetic parameters such as microsomal stability, aqueous solubility, metabolic behavior, and oral bioavailability in animal models are well-established in the field of pharmacology and drug discovery, no studies presenting these specific data for this compound could be identified.
Therefore, it is not possible to provide detailed research findings, including data tables, on the pharmacokinetic characterization of this compound in animal models. The following sections outline the standard experimental approaches that would typically be employed to determine these properties.
Microsomal Stability:
To assess the metabolic stability of a compound, in vitro assays using liver microsomes from various animal species (e.g., rats, mice, dogs) are commonly performed. This assay helps to predict the hepatic clearance of a drug. The compound would be incubated with liver microsomes in the presence of NADPH, a cofactor for cytochrome P450 enzymes, which are major drug-metabolizing enzymes. The concentration of the compound would be measured at different time points to determine its rate of degradation.
A hypothetical data table for microsomal stability might look like this:
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Human | Data not available | Data not available |
Aqueous Solubility:
Aqueous solubility is a critical determinant of a drug's absorption. It is typically measured using methods such as the shake-flask method or potentiometric titration. The compound would be added to a buffered aqueous solution at a specific pH (e.g., 7.4 to simulate physiological conditions), and the concentration of the dissolved compound would be determined after reaching equilibrium.
A potential data table for aqueous solubility would be structured as follows:
| Parameter | Value |
| Solubility at pH 7.4 (µg/mL) | Data not available |
| Method Used | Data not available |
Metabolic Behavior:
Investigating the metabolic behavior of a compound involves identifying the major metabolites formed in vivo. This is typically done by administering the compound to animal models (e.g., rats) and analyzing plasma, urine, and feces samples using techniques like liquid chromatography-mass spectrometry (LC-MS). These studies help to understand the biotransformation pathways of the drug.
A summary of metabolic behavior could be presented in a table like this:
| Animal Model | Major Metabolites Identified | Metabolic Pathways |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Oral Bioavailability:
Oral bioavailability (F%) is a measure of the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. To determine this, the compound would be administered to animal models both orally (p.o.) and intravenously (i.v.). Plasma concentrations of the drug would be measured over time for both routes of administration. The area under the plasma concentration-time curve (AUC) would then be calculated to determine the oral bioavailability.
A representative data table for oral bioavailability findings would be:
| Animal Model | Dose (mg/kg) | AUCp.o. (ng·h/mL) | AUCi.v. (ng·h/mL) | Oral Bioavailability (F%) |
| Rat | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available |
Without specific preclinical studies on this compound, any discussion of its pharmacokinetic properties remains speculative. The generation of such data would require dedicated in vitro and in vivo laboratory research.
Advanced Research Applications and Future Directions for 2 2 Methoxyphenoxy N Propylacetamide
Utility as a Versatile Synthetic Intermediate for More Complex Organic Molecules
The structure of 2-(2-methoxyphenoxy)-N-propylacetamide offers several reactive sites that can be exploited for the synthesis of more complex organic molecules, making it a potentially valuable building block in organic synthesis. Its utility as a synthetic intermediate can be analyzed by considering reactions involving its two main components: the N-propylacetamide group and the 2-methoxyphenoxy ring.
The amide functionality is a cornerstone in the synthesis of both naturally occurring and synthetic compounds. The nitrogen atom of the secondary amide in this compound can be deprotonated using a strong base to form an amide anion. echemi.com This nucleophilic species can then undergo N-alkylation with various alkyl halides, providing a route to tertiary amides with diverse substituents. rsc.org This transformation is significant as N-alkylation can modify the biological properties of molecules. Furthermore, the amide bond itself can serve as a precursor. Under specific conditions, amides can participate in coupling reactions or be hydrolyzed to yield the corresponding carboxylic acid (2-(2-methoxyphenoxy)acetic acid) and amine (propylamine), unmasking functional groups for further derivatization.
The 2-methoxyphenoxy (guaiacol) moiety also presents opportunities for synthetic elaboration. The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) and ether groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups onto the benzene (B151609) ring, primarily at positions para and ortho to the activating groups. These new functional groups can then serve as handles for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, thus constructing more elaborate molecular architectures. The guaiacol (B22219) scaffold itself is a key intermediate in the synthesis of various fine chemicals, including medicines and fragrances. google.com Lignin-derived guaiacols have been demonstrated as platform chemicals for the modular synthesis of N-heterocyclic compounds like tetrahydroquinolines. nih.gov
| Reactive Site | Potential Reaction Type | Outcome/Application | Relevant Precedent |
| Amide N-H | N-Alkylation | Synthesis of tertiary amides | echemi.comrsc.org |
| Amide C=O | Hydrolysis / Reduction | Formation of carboxylic acids or amines | General organic chemistry principles |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of new functional groups | nih.gov |
| Aromatic Ring | Cross-Coupling Reactions (post-functionalization) | Construction of complex scaffolds | General organic chemistry principles |
Development of Fluorescent Probes and Labeled Derivatives for Molecular Target Identification and Validation
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in living systems. nih.gov The scaffold of this compound can serve as a core structure for the rational design of novel fluorescent probes for target identification and validation.
The general design of such a probe involves covalently attaching a fluorophore to the core scaffold. The choice of fluorophore is critical and often includes well-established dyes like fluorescein (B123965) or rhodamine derivatives, which have favorable photophysical properties such as high quantum yields and excitation wavelengths in the visible spectrum. nih.govlubio.ch The attachment can be achieved through several strategies:
Functionalization of the N-Propyl Chain: The terminal methyl group of the N-propyl side chain could be chemically modified to introduce a reactive handle, such as an amine, thiol, or azide. This functionalized linker can then be conjugated to a fluorophore bearing a complementary reactive group (e.g., an isothiocyanate, maleimide, or alkyne). nih.govresearchgate.net The introduction of hydrophilic linkers, such as oligo-glycyl chains, between the scaffold and the fluorophore can be crucial to reduce non-specific binding of the resulting probe. nih.gov
Functionalization of the Aromatic Ring: As discussed previously, the 2-methoxyphenoxy ring can be functionalized via electrophilic substitution. Introducing a group like an aminomethyl or halomethyl moiety would provide a site for coupling with a suitable fluorophore.
The core this compound scaffold would serve as the recognition element, binding to a specific biological target. Upon binding, changes in the local microenvironment or conformational changes could modulate the fluorescence properties of the attached dye, leading to a "turn-on" or "turn-off" signal. Alternatively, the probe can be used to simply label the target protein, allowing its localization and quantification to be determined by techniques like fluorescence microscopy or flow cytometry. nih.gov The development of libraries of such probes, where the core scaffold is kept constant while the linker and fluorophore are varied, could be a powerful strategy for screening and identifying optimal imaging agents. rsc.org
| Probe Component | Function | Potential Implementation | Supporting Principle/Example |
| Fluorophore | Signal Generation | Fluorescein, Rhodamine, Coumarin | nih.govlubio.chub.edu |
| Linker | Connects fluorophore to scaffold | Alkyl chain with terminal amine/thiol, oligo-glycyl chain | nih.govresearchgate.net |
| Recognition Scaffold | Target Binding | This compound core | The core molecule itself |
| Labeling Chemistry | Covalent Attachment | Isothiocyanate-amine, Maleimide-thiol, Click chemistry | nih.govresearchgate.netnih.gov |
Exploration of Multi-Target Directed Ligand Strategies Incorporating the Core Scaffold for Polypharmacology
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. nih.gov This complexity has driven a shift from the "one molecule-one target" paradigm towards the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The this compound scaffold, combining two distinct chemical moieties, is a suitable starting point for designing MTDLs.
The strategy involves designing a single molecule that incorporates multiple pharmacophores, each responsible for interacting with a different biological target. In this context, the this compound structure can be viewed as a molecular template:
The Guaiacol Moiety: Derivatives of guaiacol have been investigated for various biological activities, including myeloperoxidase inhibition, which is relevant to cardiovascular disease. researchgate.netnih.gov This part of the molecule could be optimized to interact with a specific enzyme or receptor.
The N-propylacetamide Moiety: Acetamide (B32628) derivatives are known to possess a wide spectrum of biological activities. nih.govontosight.ai The N-propyl group can be systematically modified or replaced with other functionalities known to bind to a second target of interest. For example, incorporating a pharmacophore known to inhibit acetylcholinesterase, a key target in Alzheimer's disease, could be a viable strategy, given that phenoxy derivatives have already been explored for this purpose. nih.gov
By systematically modifying both parts of the molecule, it is possible to fine-tune the affinity for multiple targets. For instance, structure-activity relationship (SAR) studies on related 2-phenoxybenzamides have shown that substitutions on both the phenoxy and anilino portions significantly impact biological activity and selectivity. mdpi.com This modular approach allows for the integration of different pharmacological properties into a single chemical entity, potentially leading to synergistic therapeutic effects and a more holistic treatment approach for complex diseases.
Emerging Therapeutic Research Areas for Related Scaffolds and Chemical Classes
The structural motifs within this compound are present in various compounds that have been investigated for a wide range of therapeutic applications. Analysis of these related scaffolds provides insight into potential research areas for new analogues.
Phenoxy Acetamide Derivatives: This is a broad and versatile class of compounds. Research has demonstrated their potential as anti-inflammatory, antioxidant, anti-cancer, anti-convulsant, and anti-mycobacterial agents. nih.govresearchgate.net Specific derivatives have also been designed as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Thymol-derived phenoxy acetamides have been synthesized and investigated for their parasitological activity. nih.gov
Guaiacol Derivatives: The guaiacol (2-methoxyphenol) scaffold is a key building block for many organic molecules. google.com Synthetic guaiacol derivatives have recently been explored as potent and reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in atherosclerotic cardiovascular disease. researchgate.netnih.gov
N-Alkyl and N-Phenyl Acetamides: This class has also shown diverse biological potential. For example, N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been synthesized and evaluated for their antibacterial and nematicidal activities. nih.gov Other N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, highlighting their potential as anticoagulants. ijper.org
| Scaffold / Chemical Class | Emerging Therapeutic Research Area | Specific Activity / Target | Reference(s) |
| Phenoxy Acetamide | Neurodegenerative Disease | Acetylcholinesterase Inhibition | nih.gov |
| Phenoxy Acetamide | Infectious Disease | Anti-mycobacterial, Anti-parasitic | nih.govnih.gov |
| Phenoxy Acetamide | Oncology, Inflammation | Anti-cancer, Anti-inflammatory, Antioxidant | nih.govresearchgate.netresearchgate.net |
| Guaiacol Derivatives | Cardiovascular Disease | Myeloperoxidase (MPO) Inhibition | researchgate.netnih.gov |
| N-Phenylacetamide Derivatives | Infectious Disease | Antibacterial (e.g., against Xanthomonas) | nih.gov |
| N-Phenyl-2-(phenyl-amino) Acetamide | Hematology / Thrombosis | Factor VIIa Inhibition (Anticoagulant) | ijper.org |
Design of Next-Generation Analogues with Improved Academic Research Profiles
Building upon the versatile scaffold of this compound, the design of next-generation analogues can be guided by established medicinal chemistry principles to enhance potency, selectivity, and other research-relevant properties. Structure-activity relationship (SAR) studies of related compounds provide a rational basis for proposing structural modifications. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
